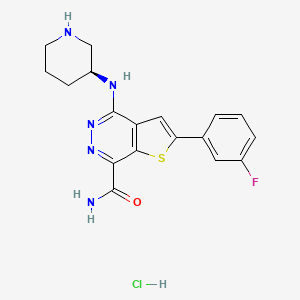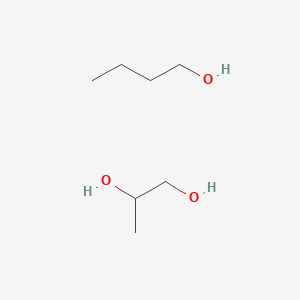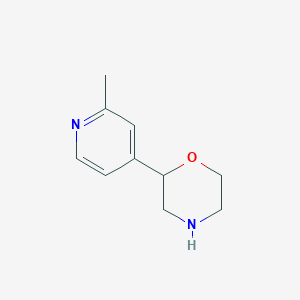![molecular formula C30H40ClNO4 B12293555 (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vapiprost hydrochloride is a small molecule drug developed by GlaxoSmithKline (GSK). It is a thromboxane A2 receptor antagonist, which means it blocks the action of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, respiratory diseases, and immune system disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vapiprost hydrochloride involves several steps. One of the key steps includes the reaction with piperidine followed by hydrolysis to give hydroxynorbornanone. This intermediate is then alkylated with biphenylmethylbromide under phase-transfer catalysis to yield the final product .
Industrial Production Methods
Industrial production methods for vapiprost hydrochloride are not extensively documented in the public domain. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Vapiprost hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Alkylation with biphenylmethylbromide.
Hydrolysis: Conversion of intermediates to hydroxynorbornanone.
Common Reagents and Conditions
Piperidine: Used in the initial reaction step.
Biphenylmethylbromide: Used for alkylation under phase-transfer catalysis.
Hydrolysis Agents: Employed to convert intermediates.
Major Products Formed
The major product formed from these reactions is vapiprost hydrochloride itself, with intermediates such as hydroxynorbornanone and norbornanone being key steps in the synthesis .
Applications De Recherche Scientifique
Cardiovascular Diseases: It has been investigated for its role in preventing coronary artery restenosis and myocardial ischemia
Respiratory Diseases: Its potential use in treating asthma has been explored.
Immune System Disorders: Research has looked into its effects on immune system diseases.
Mécanisme D'action
Vapiprost hydrochloride exerts its effects by blocking the thromboxane A2 receptor (TBXA2R). Thromboxane A2 is involved in platelet aggregation and vasoconstriction, and by inhibiting its receptor, vapiprost hydrochloride can reduce these effects. This mechanism is particularly beneficial in conditions like coronary artery disease, where thromboxane A2 plays a significant role in pathophysiology .
Comparaison Avec Des Composés Similaires
Similar Compounds
GR32191: Another thromboxane A2 receptor antagonist with similar applications.
U46619: A thromboxane A2 analogue used in research to study the effects of thromboxane A2.
Uniqueness
Vapiprost hydrochloride is unique due to its specific targeting of the thromboxane A2 receptor, making it a potent inhibitor of platelet aggregation and vasoconstriction. Its development by GSK and its extensive research in various therapeutic areas highlight its potential .
Propriétés
Formule moléculaire |
C30H40ClNO4 |
|---|---|
Poids moléculaire |
514.1 g/mol |
Nom IUPAC |
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1+;/t26-,27-,28-,30+;/m0./s1 |
Clé InChI |
ZYOBZRTZRQKKNC-YZNAXZRYSA-N |
SMILES isomérique |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C/CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
SMILES canonique |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
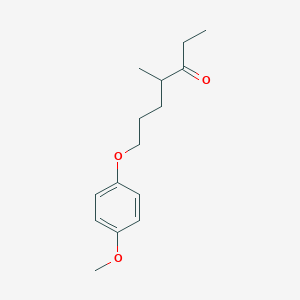
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

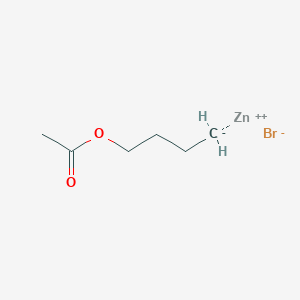
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
